5-Methoxypyrazine-2-carbohydrazide
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Overview
Description
5-Methoxypyrazine-2-carbohydrazide is a chemical compound belonging to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a pyrazine ring substituted with a methoxy group at the 5-position and a carbohydrazide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrazine-2-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxypyrazine-2-carboxylic acid.
Esterification: The carboxylic acid is converted to its methyl ester using methanol and an acid catalyst.
Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy and carbohydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
5-Methoxypyrazine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Methoxypyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound’s biological activities are attributed to its ability to inhibit enzymes and interact with cellular components. For example, it can inhibit urease, an enzyme involved in the hydrolysis of urea, leading to antimicrobial effects . The methoxy and carbohydrazide groups play crucial roles in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-Isobutyl-2-methoxypyrazine: Known for its strong aroma and use in flavoring agents.
2,5-Dimethyl-3-methoxypyrazine: Another methoxypyrazine with distinct olfactory properties.
Uniqueness
5-Methoxypyrazine-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Unlike other methoxypyrazines primarily used for their aromatic properties, this compound’s carbohydrazide group enhances its potential for medicinal and industrial applications .
Properties
Molecular Formula |
C6H8N4O2 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-methoxypyrazine-2-carbohydrazide |
InChI |
InChI=1S/C6H8N4O2/c1-12-5-3-8-4(2-9-5)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) |
InChI Key |
VAVBOSGIAQPPIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1)C(=O)NN |
Origin of Product |
United States |
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